Cyanomethyl but-3-enoate
Description
Cyanomethyl but-3-enoate is an α,β-unsaturated ester characterized by a cyano (-CN) group attached to the methyl moiety of the ester functionality. Its structure comprises a but-3-enoic acid backbone esterified with a cyanomethyl group, yielding the formula CH₂=C(CO₂CH₂CN)CH₂. This compound is of interest in organic synthesis due to its electron-deficient double bond and the reactive cyano group, which can participate in cycloadditions, nucleophilic attacks, and polymerizations. Applications likely include intermediates for heterocyclic compounds (e.g., oxazoloquinolines or imidazoles) and functional materials.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
cyanomethyl but-3-enoate |
InChI |
InChI=1S/C6H7NO2/c1-2-3-6(8)9-5-4-7/h2H,1,3,5H2 |
InChI Key |
HWDAAKOASCEAHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)OCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Cyanomethyl but-3-enoate belongs to a broader class of α,β-unsaturated esters. Key comparisons with similar compounds are outlined below:
Structural Analogs
| Compound | Substituent (R) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | -CH₂CN | ~141.12 | α,β-unsaturated ester, -CN |
| Methyl but-3-enoate | -CH₃ | ~116.12 | α,β-unsaturated ester |
| 2-Hydroxypropyl but-3-enoate | -CH₂CH(OH)CH₃ | ~172.18 | α,β-unsaturated ester, -OH |
| Ethyl but-3-enoate | -CH₂CH₃ | ~130.14 | α,β-unsaturated ester |
- Substituent Effects: The cyano group in this compound enhances electrophilicity at the β-carbon, favoring Michael additions or cyclizations. In contrast, methyl and ethyl analogs exhibit lower reactivity due to the absence of electron-withdrawing groups. Hydroxypropyl derivatives (e.g., 2-hydroxypropyl but-3-enoate isomers) introduce hydrogen-bonding capability, increasing solubility in polar solvents .
Physical Properties
- Boiling Point/Solubility: The cyano group increases polarity, likely raising the boiling point of this compound compared to methyl/ethyl analogs. Solubility in aprotic solvents (e.g., DCM, THF) is expected to be moderate, whereas hydroxypropyl derivatives show higher aqueous solubility.
Research Findings and Data Tables
Table 1: Comparative Reactivity in Cyclization Reactions
Table 2: Analytical Detection of But-3-enoate Esters
| Compound | Preferred Method (GC-MS/LC-HRMS) | Key m/z Fragments |
|---|---|---|
| 2-Hydroxypropyl but-3-enoate | GC-MS (quantitative) | 172 (M⁺), 115 |
| This compound | LC-HRMS (predicted) | 141 (M+H⁺), 98 |
Q & A
Q. What ethical frameworks apply when using this compound derivatives in biomedical research?
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